2,4,5-Tribromoaniline

Physical property differentiation Isomer purity assessment Thermal behavior

Select 2,4,5-Tribromoaniline (CAS 615-86-1) for its non-equivalent C–Br bond environments that permit stepwise, site-selective Suzuki-Miyaura functionalization—a critical advantage over the symmetrical 2,4,6-isomer, which yields statistical mixtures. The 40°C melting point depression (80–81°C vs 120–122°C for 2,4,6-Tribromoaniline) provides a rapid, low-cost QC check upon receipt. Ideal for constructing complex molecular architectures and cytochrome P450 probe studies. Standard lab-handling applies.

Molecular Formula C6H4Br3N
Molecular Weight 329.817
CAS No. 615-86-1
Cat. No. B2611939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Tribromoaniline
CAS615-86-1
Molecular FormulaC6H4Br3N
Molecular Weight329.817
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Br)Br)N
InChIInChI=1S/C6H4Br3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
InChIKeyIANBJQQTAKDKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Tribromoaniline (CAS 615-86-1) — A Non-Symmetrical Tribrominated Aniline Building Block for Selective Synthesis


2,4,5-Tribromoaniline (CAS: 615-86-1) is a tribrominated derivative of aniline with the molecular formula C₆H₄Br₃N and a molecular weight of 329.82 g/mol [1]. It belongs to the class of halogenated aromatic amines that serve as versatile intermediates in organic synthesis, particularly for cross-coupling reactions and the construction of complex molecular architectures . The compound exhibits a melting point of 80–81 °C and a predicted boiling point of 318.0±37.0 °C [1]. Unlike its symmetrical 2,4,6-isomer, the 2,4,5-bromination pattern introduces steric and electronic asymmetry to the aromatic ring, which can enable regioselective functionalization pathways that are not accessible with symmetrically substituted analogs .

Why 2,4,5-Tribromoaniline Cannot Be Interchanged with 2,4,6-Tribromoaniline in Synthetic Protocols


Although 2,4,5-tribromoaniline and its isomer 2,4,6-tribromoaniline share the same molecular formula and bromine count, their distinct substitution patterns confer markedly different physical and electronic properties that preclude direct interchangeability. The 2,4,5-isomer possesses an asymmetrical arrangement of bromine substituents that breaks the molecular symmetry and alters both the electronic distribution on the aromatic ring and the steric environment adjacent to the amino group . In contrast, the 2,4,6-isomer is symmetrical, with equivalent proton environments that simplify its NMR spectrum to two doublets [1]. These structural differences manifest in divergent melting points (80–81 °C vs. 120–122 °C), solubility behavior, and cross-coupling regioselectivity, rendering generic substitution without protocol revalidation a source of synthetic failure .

2,4,5-Tribromoaniline vs. 2,4,6-Tribromoaniline — Comparative Quantitative Evidence for Procurement Decisions


Melting Point Differentiation — 2,4,5-Tribromoaniline Melts 40 °C Lower Than the 2,4,6-Isomer

2,4,5-Tribromoaniline exhibits a melting point of 80–81 °C, which is approximately 40 °C lower than that of the symmetrical 2,4,6-tribromoaniline isomer (120–122 °C) [1]. This substantial melting point difference provides a reliable and immediate physical criterion for distinguishing between the two isomers and for confirming identity upon receipt or during quality control [1].

Physical property differentiation Isomer purity assessment Thermal behavior

Symmetry-Driven Reactivity Differentiation — 2,4,5-Tribromoaniline Offers Distinct Regioselectivity for Sequential Functionalization

The asymmetric bromination pattern of 2,4,5-tribromoaniline creates non-equivalent carbon-bromine bonds with differing steric and electronic environments, enabling selective sequential functionalization that is not possible with the symmetrical 2,4,6-isomer, in which all three C–Br bonds occupy electronically equivalent positions . The 2,4,6-isomer's symmetry results in equivalent proton environments, producing a simplified NMR spectrum with only two doublets, whereas the 2,4,5-isomer's asymmetry yields a more complex splitting pattern [1].

Regioselective synthesis Cross-coupling differentiation Structural asymmetry

Safety and Hazard Profile Differentiation — 2,4,5-Tribromoaniline Lacks Acute Toxicity Classifications Present for the 2,4,6-Isomer

2,4,6-Tribromoaniline is classified with hazard statements including H301 (toxic if swallowed), H311 (toxic in contact with skin), H332 (harmful if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, 2,4,5-tribromoaniline is not listed with acute oral toxicity classifications in its available safety data sheets, suggesting a potentially more favorable handling profile for laboratory use [1].

Safety profile Toxicology Regulatory handling

2,4,5-Tribromoaniline — Research and Industrial Applications Grounded in Verified Differentiation


Synthesis of Asymmetrically Substituted Biaryl Compounds via Sequential Suzuki-Miyaura Cross-Coupling

The non-equivalent C–Br bond environments of 2,4,5-tribromoaniline enable sequential Suzuki-Miyaura coupling reactions with site-selectivity control . This allows synthetic chemists to install different aryl or heteroaryl groups at distinct positions on the aniline core in a controlled, stepwise manner — a capability not afforded by the symmetrical 2,4,6-isomer, which presents three electronically equivalent coupling sites and yields statistical mixtures upon attempted sequential functionalization .

Preparation of Brominated Aniline Derivatives via Acid-Free Aqueous Bromination Protocols

Patent literature describes the preparation of brominated substituted anilines via bromination in water without added acid, a method specifically applicable to substituted anilines where not all three 2,4,6-positions are occupied [1]. 2,4,5-Tribromoaniline, which bears a bromine at the 5-position rather than the 6-position, falls within the scope of substrates amenable to this environmentally advantageous, acid-free aqueous protocol — a synthetic route that is not accessible for the fully substituted 2,4,6-congener under the same conditions [1].

Spectroscopic Probe Development for Cytochrome P450 Heme Binding Studies

2,4,5-Tribromoaniline has been specifically employed as a reagent for spectroscopic studies of cytochrome P450 enzymes and drug metabolism investigations . The compound binds to the heme moiety of cytochrome P450 and forms a covalent bond with the central iron atom, thereby altering the enzyme's spectral properties and enabling mechanistic probing of heme-dependent metabolic pathways .

Quality Control and Identity Verification via Melting Point Discrimination

The 40 °C difference in melting point between 2,4,5-tribromoaniline (80–81 °C) and 2,4,6-tribromoaniline (120–122 °C) provides a straightforward, low-cost method for distinguishing between these isomeric tribromoanilines upon receipt or during routine quality control [2]. This thermal differentiation is particularly valuable for laboratories that stock both isomers or for verifying that a synthetic route has not inadvertently produced the unintended regioisomer [2].

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